Methyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate

Description

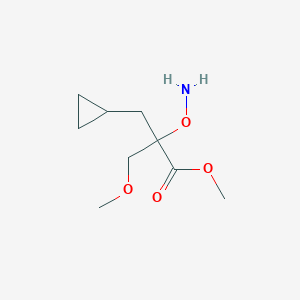

Methyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate is a structurally complex ester featuring a unique combination of functional groups: an aminooxy (-ONH₂) moiety, a cyclopropylmethyl substituent, and a methoxy (-OCH₃) group. These groups confer distinct steric, electronic, and reactivity properties to the molecule. The cyclopropylmethyl group likely enhances steric hindrance and metabolic stability, making the compound of interest in pharmaceutical or agrochemical research.

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2-aminooxy-2-(cyclopropylmethyl)-3-methoxypropanoate |

InChI |

InChI=1S/C9H17NO4/c1-12-6-9(14-10,8(11)13-2)5-7-3-4-7/h7H,3-6,10H2,1-2H3 |

InChI Key |

PRWCOHCRAVOFGK-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CC1CC1)(C(=O)OC)ON |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate (CAS 2059970-74-8)

This compound replaces the methyl and cyclopropylmethyl groups of the target molecule with a hydroxypropyl ester. However, the absence of the cyclopropylmethyl group reduces steric shielding, which may impact stability in biological systems. Applications could diverge, with the hydroxypropyl variant being more suited for formulations requiring enhanced solubility .

(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (CAS not provided)

While structurally distinct (aromatic benzoate backbone), this compound shares functional motifs such as methoxy and amino-substituted groups. The chloropropoxy and cyanovinylamino groups introduce electrophilic character, suggesting utility in crosslinking or polymer chemistry.

Acid Derivatives

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride (CAS 2044713-01-9)

The carboxylic acid form of the target compound, stabilized as a hydrochloride salt, exhibits significantly higher water solubility (molecular weight: 171.58 g/mol) due to ionic character. This form is likely a synthetic intermediate or prodrug candidate, where ester hydrolysis in vivo would release the active acid. The hydrochloride salt enhances bioavailability, a critical consideration in drug design .

Data Table: Key Properties of Methyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Potential Applications |

|---|---|---|---|---|---|---|

| This compound | Not available | C₉H₁₅NO₅ | ~217.22 | Aminooxy, cyclopropylmethyl, methoxy | Low aqueous solubility | Agrochemicals, drug intermediates |

| 2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate | 2059970-74-8 | C₇H₁₅NO₅ | 193.20 | Aminooxy, hydroxypropyl, methoxy | Moderate aqueous solubility | Polymer additives, coatings |

| 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride | 2044713-01-9 | C₄H₁₀ClNO₄ | 171.58 | Aminooxy, carboxylic acid, hydrochloride | High aqueous solubility | Pharmaceutical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.